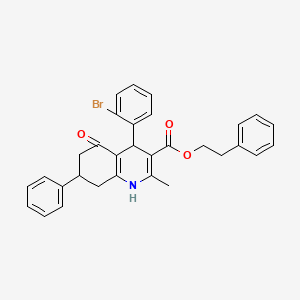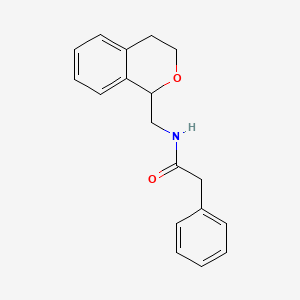![molecular formula C21H17NO3S B5104796 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5104796.png)
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one, commonly known as EHT 1864, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
EHT 1864 functions as a selective inhibitor of Rho GTPase signaling by binding to the Rho-specific guanine nucleotide exchange factor (GEF) domain, which prevents the exchange of GDP for GTP and inhibits downstream signaling. This results in the inhibition of cell migration, proliferation, and survival, as well as the modulation of the immune response and neuroprotection.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell migration, proliferation, and survival, modulation of the immune response, and neuroprotection. It has also been found to reduce inflammation and oxidative stress, which are implicated in many diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EHT 1864 offers several advantages for lab experiments, including its high specificity and potency, as well as its ease of synthesis and availability. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for the study of EHT 1864, including its use as a therapeutic agent in various diseases, its application in drug discovery and development, and its use in basic research to further understand Rho GTPase signaling and its role in disease. Additionally, further studies are needed to investigate the potential off-target effects of EHT 1864 and to optimize its dosing and delivery for clinical use.
Conclusion:
In conclusion, EHT 1864 is a small molecule inhibitor that has significant potential for therapeutic applications in various diseases. Its high specificity and potency, as well as its ease of synthesis and availability, make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future applications.
Métodos De Síntesis
EHT 1864 can be synthesized using a multi-step process that involves the reaction of 4-ethylphenyl isothiocyanate with 2-hydroxy-3-methoxybenzaldehyde to form a Schiff base, which is then cyclized with 2-bromoacetophenone to produce the final product. The synthesis of EHT 1864 has been optimized to improve yield and purity, making it a readily available inhibitor for scientific research.
Aplicaciones Científicas De Investigación
EHT 1864 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit Rho GTPase signaling, which plays a crucial role in cell migration, proliferation, and survival. EHT 1864 has also been found to modulate the immune response by regulating cytokine production and T-cell activation. In addition, EHT 1864 has been investigated for its neuroprotective effects, particularly in Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c1-3-13-7-9-14(10-8-13)17-12-26-20(22-17)16-11-15-5-4-6-18(24-2)19(15)25-21(16)23/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPYELVQQRYIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-[(3,4-dichlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5104720.png)
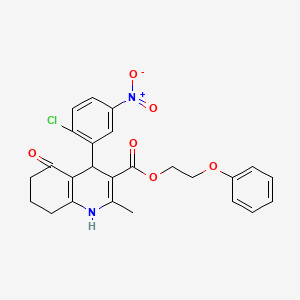
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5104739.png)
![1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5104747.png)

![17-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5104770.png)
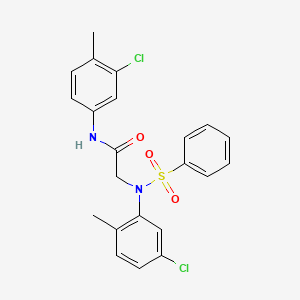

![N-[2-(tert-butylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5104779.png)
![ethyl 4-{[1-(4-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5104781.png)
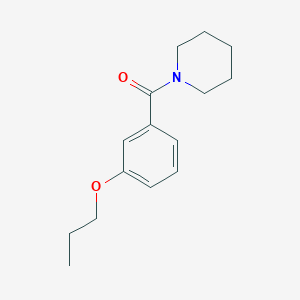
![N-[3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5104799.png)
